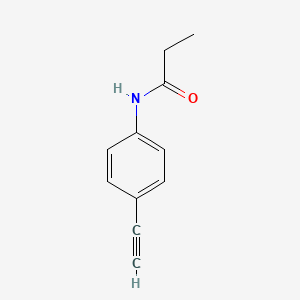
N-(4-ethynylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(4-ethynylphenyl)-: is an organic compound with the molecular formula C11H11NO It is a derivative of propanamide where the amide nitrogen is substituted with a 4-ethynylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: Propanamide, N-(4-ethynylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-ethynylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions: Propanamide, N-(4-ethynylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Propanamide, N-(4-ethynylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of propanamide, N-(4-ethynylphenyl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Propanamide: The parent compound without the ethynylphenyl substitution.
N-(4-Bromophenyl)propanamide: A similar compound with a bromine substituent instead of an ethynyl group.
N-(4-Methylphenyl)propanamide: A similar compound with a methyl substituent.
Comparison: Propanamide, N-(4-ethynylphenyl)- is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
N-(4-ethynylphenyl)propanamide |
InChI |
InChI=1S/C11H11NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13) |
InChIキー |
QVRAKSUPNNPRCI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


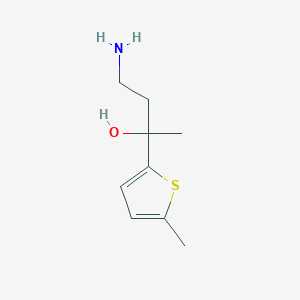
![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
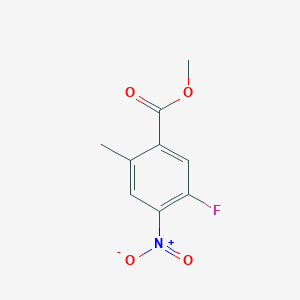
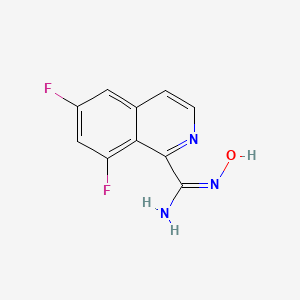
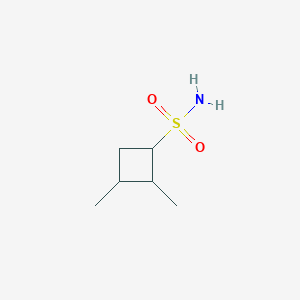
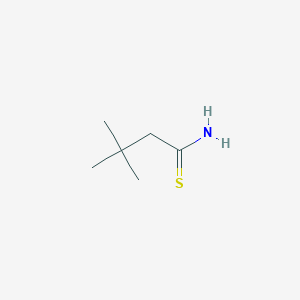

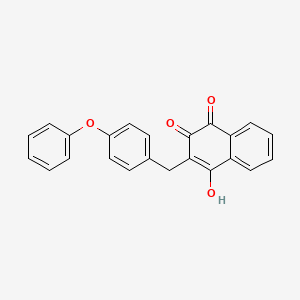
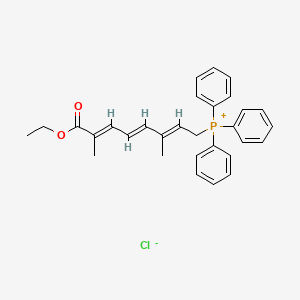

![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
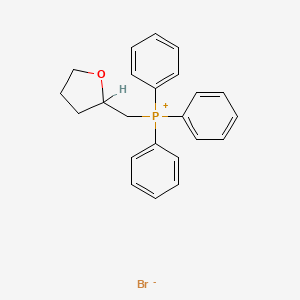
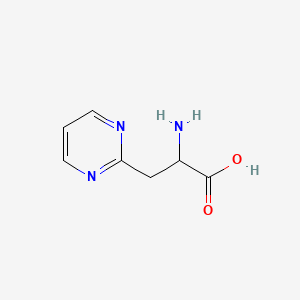
![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)
